molecular formula C23H21ClF3NO B3035674 3-Chloro-2-[4-(mesitylmethoxy)benzyl]-5-(trifluoromethyl)pyridine CAS No. 338402-27-0

3-Chloro-2-[4-(mesitylmethoxy)benzyl]-5-(trifluoromethyl)pyridine

Cat. No. B3035674
CAS RN: 338402-27-0
M. Wt: 419.9 g/mol
InChI Key: HWIORORKRNNJSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . These reactions are crucial for synthesis problems and can include free radical bromination, nucleophilic substitution, and oxidation . Additionally, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a trifluoromethyl group, a benzyl group, and a mesitylmethoxy group. The molecular weight of this compound is 419.9 g/mol.


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that this compound undergoes would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C23H21ClF3NO), molecular weight (419.9 g/mol), and its promising biological properties. Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Identification in Compound Libraries

Research has indicated the significance of pyridine derivatives in the development of novel analgesic agents. For instance, a study by Holladay et al. (1998) revealed that members of a series of 3-pyridyl ether compounds have shown potent analgesic activity acting through neuronal nicotinic acetylcholine receptors. The structure-activity studies of these analogues suggest that specific substituents on the pyridine ring are crucial contributors to potent analgesic activity, highlighting the relevance of pyridine derivatives in medicinal chemistry (Holladay et al., 1998).

Potential in Therapeutic Agent Synthesis

In the realm of radiochemistry, certain substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their affinity for peripheral benzodiazepine receptors, offering insights into the development of imaging agents for neurodegenerative disorders. The high in vitro affinity and selectivity for these receptors underscore the potential of pyridine derivatives in diagnostic and therapeutic applications (Fookes et al., 2008).

Role in Pharmacological Studies

The structural variety of pyridine derivatives, such as trifluoromethyl pyrazoles and pyrazolones, has been explored for antidiabetic effects. A study by Kees et al. (1996) illustrated that specific benzyl and trifluoromethyl substitutions on pyrazol-3-one resulted in potent antihyperglycemic agents, indicating the diverse biological activities of these compounds and their potential in drug development (Kees et al., 1996).

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-2-[[4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClF3NO/c1-14-8-15(2)20(16(3)9-14)13-29-19-6-4-17(5-7-19)10-22-21(24)11-18(12-28-22)23(25,26)27/h4-9,11-12H,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIORORKRNNJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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